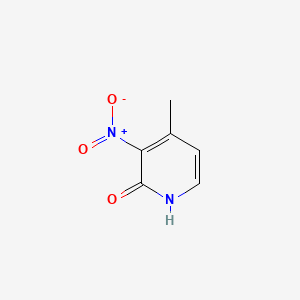

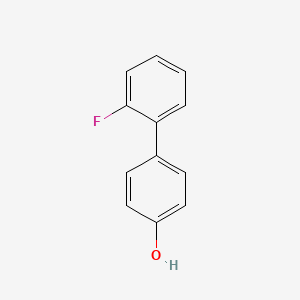

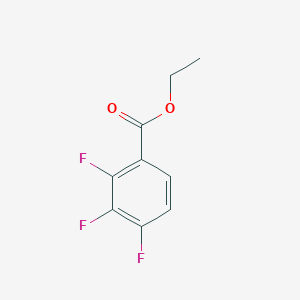

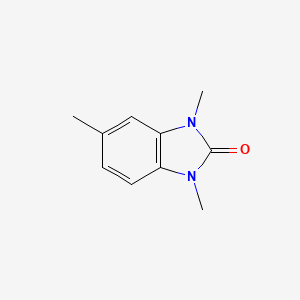

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one” is a derivative of benzimidazolones . Benzimidazolones are potential pharmacophores that have been reported to exhibit various biological effects such as antidiabetic, antibacterial, antifungal activity, acting as histamine H3-receptor antagonists for several CNS indications, and inhibition of tubulin polymerization .

Synthesis Analysis

The synthetic routes to benzimidazolones can be classified into several types: cyclocarbonylation of 1,2-diaminobenzenes, transformation of benzimidazolium salts, synthesis from arylureas, a Curtius reaction of anthranilic acids or phthalic anhydrides, and other pathways . Benzimidazolones are commonly synthesized by cyclocarbonylation of 1,2-diaminobenzenes .

Chemical Reactions Analysis

The chemical reactions involving benzimidazolones are diverse and depend on the specific substituents present on the benzimidazole ring . The reactions can involve cyclocarbonylation, transformation of benzimidazolium salts, synthesis from arylureas, and others .

Scientific Research Applications

Synthesis and Molecular Structure

- Benzimidazole Condensed Ring Systems : The synthesis of pyrimido[1,6-α]benzimidazole-1,3(2H,5H)-diones, including 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one, has been explored. These compounds are obtained through reactions of ethyl 1H-benzimidazole-2-acetate with isocyanates, followed by alkylation with trimethyl phosphates (Badawey et al., 1989).

Antioxidant Evaluation

- Antioxidant Activity : Benzimidazolin-2-ones, including variants of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one, have been synthesized and evaluated for their antioxidant properties. The highest antioxidant activity was observed in 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (López et al., 2016).

Chemical Synthesis Techniques

- Regioselective Annulation : Research on the regioselective annulation of azaheterocycles to benzimidazole, including 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one, has been conducted. This involves cyclocondensation reactions with 2-(ω-aminoalkyl)benzimidazoles (Demydchuk et al., 2006).

Structural Characterization

- Molecular Structures Analysis : Studies on the molecular structures of benzimidazolones, including 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one, have been conducted. This research helps understand bond lengths and zwitterionic structures in these compounds (Rong et al., 2013).

Pharmaceutical Applications

- Antihypertensive Activity : Research into the stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles, related to 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one, has revealed significant antihypertensive effects (Kasuya et al., 1983).

Future Directions

Benzimidazolones are potential pharmacophores that have been reported to exhibit various biological effects . Therefore, they are useful intermediates for the synthesis of more complex organic molecules . This suggests that “1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one” and other benzimidazolones could have potential applications in the development of new drugs .

properties

IUPAC Name |

1,3,5-trimethylbenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-4-5-8-9(6-7)12(3)10(13)11(8)2/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTCCUHXIBVVNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344950 |

Source

|

| Record name | 1,3,5-trimethyl-3-hydrobenzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

CAS RN |

55327-67-8 |

Source

|

| Record name | 1,3-Dihydro-1,3,5-trimethyl-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55327-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-trimethyl-3-hydrobenzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.